![molecular formula C22H21F3N6O2 B606531 N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide](/img/structure/B606531.png)
N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CC-90003 is a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It has shown significant antitumor activity, particularly in preclinical models of KRAS-mutant tumors, which are often resistant to other therapies targeting the mitogen-activated protein kinase (MAPK) pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
CC-90003 is synthesized through a series of chemical reactions involving the formation of a pyrimidine core and subsequent functionalization to introduce specific substituents. The synthetic route typically involves:
- Formation of the pyrimidine core.
- Introduction of the trifluoromethyl group.
- Functionalization with methoxy and methyl groups.
- Final coupling to form the acrylamide moiety .
Industrial Production Methods
The industrial production of CC-90003 involves scaling up the laboratory synthesis to produce larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
CC-90003 primarily undergoes covalent binding reactions with its target proteins. It forms irreversible bonds with the active sites of ERK1/2, leading to the inhibition of their activity .
Common Reagents and Conditions
The synthesis of CC-90003 involves reagents such as trifluoromethylating agents, methoxy and methyl substituents, and acrylamide precursors. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products Formed
The major product formed from the synthesis of CC-90003 is the final compound itself, characterized by its specific functional groups and molecular structure. The purity and identity of the compound are confirmed through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
CC-90003 has a wide range of scientific research applications, particularly in the fields of oncology and molecular biology:
Cancer Research: CC-90003 has shown efficacy in preclinical models of KRAS-mutant tumors, including colorectal cancer and lung cancer.
Signal Transduction Studies: As an ERK1/2 inhibitor, CC-90003 is used to investigate the role of the MAPK pathway in various cellular processes, including proliferation, differentiation, and survival.
Drug Development: CC-90003 serves as a lead compound for the development of new ERK inhibitors with improved efficacy and safety profiles.
Mechanism of Action
CC-90003 exerts its effects by covalently binding to the active sites of ERK1/2, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation and activation of downstream targets in the MAPK pathway, leading to the suppression of tumor cell proliferation and survival . The compound also affects gene expression related to stemness and differentiation, contributing to its antitumor effects .
Comparison with Similar Compounds
CC-90003 is unique among ERK inhibitors due to its covalent binding mechanism and selectivity for ERK1/2. Similar compounds include:
GDC-0994: Another ERK1/2 inhibitor, but with a different binding mechanism.
Vertex 11e: An ERK inhibitor with a distinct chemical structure and binding properties.
ASN007: An oral ERK1/2 inhibitor with a long target residence time.
Compared to these compounds, CC-90003 has shown superior efficacy in certain preclinical models, particularly those with KRAS mutations .
Biological Activity
N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide, also known by its CAS number 1621999-82-3, is a compound that has garnered attention for its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in tumor cell lines, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H21F3N6O2
- Molecular Weight : 458.44 g/mol
- CAS Number : 1621999-82-3
These properties suggest a complex structure that may contribute to its biological activity.
The compound is designed as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells. The trifluoromethyl group and the pyrimidine moiety are key features that enhance its binding affinity and selectivity towards EGFR.
Key Mechanisms:
- Inhibition of EGFR Kinase Activity : The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling that promotes cell proliferation.
- Induction of Apoptosis : Research indicates that treatment with this compound can induce early apoptosis in cancer cells, particularly in A549 lung cancer cells .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G2/M phase, which is critical for halting the progression of cancer .
Biological Activity Data
A series of studies have evaluated the biological activity of this compound against various tumor cell lines. The following table summarizes the IC50 values obtained from these studies:
Cell Line | IC50 (μM) | Mechanism Observed |
---|---|---|
A549 | 0.35 | Induces apoptosis |
MCF-7 | 3.24 | Cell cycle arrest in G2/M phase |
PC-3 | 5.12 | Inhibition of EGFR signaling |
These results indicate that the compound exhibits significant antitumor activity across different cancer types, making it a promising candidate for further development.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on A549 Cells : A study demonstrated that treatment with this compound led to a marked decrease in cell viability and increased apoptotic markers compared to untreated controls .
- Combination Therapy Trials : In combination with other chemotherapeutic agents, this compound showed enhanced efficacy, suggesting potential for use in multi-drug regimens targeting resistant cancer phenotypes .
- In Vivo Studies : Preliminary in vivo studies indicated significant tumor regression in xenograft models treated with this compound, further supporting its potential as an effective anticancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can purity be ensured during synthesis?
Methodological Answer: Synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example:
- Step 1 : React a pyrimidine precursor (e.g., 5-(trifluoromethyl)pyrimidin-4-amine) with 2-methoxy-5-methylpyridin-4-amine under Buchwald-Hartwig conditions to form the central pyrimidine-pyridine scaffold .
- Step 2 : Introduce the prop-2-enamide group via acylation, using acryloyl chloride in the presence of a base like triethylamine.
- Purity Assurance : Monitor reactions with HPLC and confirm structural integrity via 1H NMR (e.g., verifying methoxy proton signals at δ 3.8–4.0 ppm) and mass spectrometry. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and crystallographic methods are critical for confirming its structural conformation?
Methodological Answer:
- NMR Spectroscopy : Use 1H and 13C NMR to verify substituent positions. For example, the trifluoromethyl group (CF3) shows distinct 19F NMR signals near δ -60 ppm .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., pyrimidine and pyridine planes) to confirm spatial orientation. In similar compounds, angles of 12–15° between rings are common, influencing bioactivity .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm−1) and N-H bends (~1550 cm−1) to validate the prop-2-enamide group .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives with modified pyridine or pyrimidine substituents?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2/XPhos) for coupling reactions. In pyrimidine derivatives, Pd-based catalysts improve yields by 20–30% compared to Cu-mediated methods .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) for acylation steps to enhance solubility of intermediates.
- Temperature Control : For trifluoromethyl group stability, maintain reactions below 80°C to prevent decomposition .
Q. What computational strategies predict binding affinities with kinase targets (e.g., EGFR or BRAF)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between the pyrimidine core and kinase ATP-binding pockets. Focus on hydrogen bonds with hinge regions (e.g., Met793 in EGFR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the trifluoromethyl group in hydrophobic pockets.
- QSAR Models : Train models using descriptors like LogP and polar surface area to correlate substituent effects (e.g., methoxy vs. methyl groups) with IC50 values .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Assay Validation : Replicate in vitro assays under physiological pH/temperature. For instance, adjust cell media pH to 7.4 if initial tests used non-standard conditions .
- Metabolite Profiling : Use LC-MS to identify in vivo degradation products (e.g., hydrolysis of the enamide group) that may reduce efficacy .
- Structural Analog Comparison : Compare with compounds like N-(4-methoxyphenyl)-pyrimidin-4-amine derivatives, where methoxy groups enhance membrane permeability but reduce metabolic stability .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported IC50_{50}50 values across different kinase assays?
Methodological Answer:
- Kinase Panel Profiling : Test the compound against a standardized panel (e.g., Eurofins KinaseProfiler) to control for assay variability.
- ATP Concentration Calibration : Ensure ATP levels match physiological conditions (1–10 mM). Higher ATP can artificially inflate IC50 values .
- Orthogonal Assays : Validate results using thermal shift assays (TSA) to measure target engagement independently of enzymatic activity .
Q. Structural and Functional Insights
Q. What role does the trifluoromethyl group play in target selectivity and off-target effects?
Methodological Answer:
- Hydrophobic Interactions : The CF3 group enhances binding to hydrophobic pockets in kinases (e.g., BRAF V600E mutant) but may increase off-target binding to carbonic anhydrases.
- Electron-Withdrawing Effects : Use density functional theory (DFT) to calculate charge distribution; the CF3 group reduces electron density on the pyrimidine ring, altering hydrogen-bonding patterns .
Q. Experimental Design Table
Properties
IUPAC Name |
N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O2/c1-5-18(32)28-17-8-12(2)6-7-15(17)29-20-14(22(23,24)25)11-27-21(31-20)30-16-9-19(33-4)26-10-13(16)3/h5-11H,1H2,2-4H3,(H,28,32)(H2,26,27,29,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUKRINUNLAVMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.